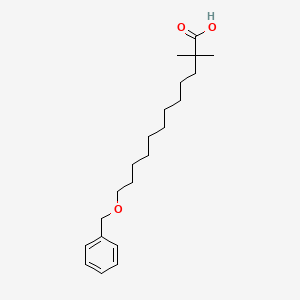

12-Benzyloxy-2,2-dimethyldodecanoic acid

Description

12-Benzyloxy-2,2-dimethyldodecanoic acid is a synthetic fatty acid derivative with a dodecanoic acid backbone (12-carbon chain) modified at two positions:

- Position 2: Two methyl groups (2,2-dimethyl substitution), introducing steric hindrance near the carboxylic acid moiety.

- Position 12: A benzyloxy group (–OCH₂C₆H₅), replacing the terminal hydrogen with an aromatic ether.

While direct data on this compound is absent in available literature, its properties can be inferred from analogs (e.g., 12-hydroxydodecanoic acid, benzyl ether derivatives) .

Properties

CAS No. |

88088-74-8 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2,2-dimethyl-12-phenylmethoxydodecanoic acid |

InChI |

InChI=1S/C21H34O3/c1-21(2,20(22)23)16-12-7-5-3-4-6-8-13-17-24-18-19-14-10-9-11-15-19/h9-11,14-15H,3-8,12-13,16-18H2,1-2H3,(H,22,23) |

InChI Key |

ROHGNMQWLGYWIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCCCCCOCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

12-Hydroxydodecanoic Acid

- Structure : C₁₂H₂₄O₃; hydroxyl (–OH) at position 12.

- Key Differences: Polarity: The hydroxyl group increases water solubility compared to the benzyloxy substitution in the target compound . Reactivity: The –OH group participates in hydrogen bonding and esterification, whereas the benzyloxy group is inert under mild conditions but cleavable via hydrogenolysis .

- Applications : Used in polymer synthesis (e.g., polyesters) and surfactants. The target compound’s benzyloxy group may favor drug delivery systems due to enhanced lipophilicity .

12-(Boc-Aminooxy)-dodecanoic Acid

- Structure: C₁₇H₃₃NO₅; Boc-protected aminooxy (–ONHBoc) at position 12.

- Key Differences: Functionality: The aminooxy group enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes), while the benzyloxy group lacks such reactivity. Stability: The Boc group is acid-labile, making this compound useful in peptide synthesis, whereas the benzyloxy group is stable under acidic conditions .

- Applications : Primarily in bioconjugation and controlled release systems.

Dodecanedioic Acid

- Structure : HOOC(CH₂)₁₀COOH; dicarboxylic acid with two terminal –COOH groups.

- Key Differences :

- Applications: Industrial polymer production; the target compound’s monoacid structure may instead serve as a hydrophobic anchor in lipid formulations .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- Structure : C₁₄H₁₂O₃; diphenyl substitution at C2 adjacent to a hydroxyl and carboxylic acid.

- Key Differences :

- Steric Effects : The diphenyl groups in benzilic acid create significant steric hindrance, similar to the 2,2-dimethyl substitution in the target compound. This hindrance reduces nucleophilic attack at the carboxylic acid.

- Aromaticity : Benzilic acid’s aromatic rings enhance UV absorption, while the target’s benzyloxy group may contribute to fluorescence quenching .

- Applications : Pharmaceutical intermediates; the target compound’s aliphatic chain may favor micelle formation over aromatic interactions .

Deuterated Dodecanoic Acids

- Examples: Dodecanoic-2,2-d₂ acid (CAS 64118-39-4), dodecanoic-d23 acid (CAS 59154-43-7).

- Physical Properties: Altered NMR spectra and slightly higher melting points due to deuterium’s mass difference. The target compound’s dimethyl and benzyloxy groups have a more pronounced impact on hydrophobicity .

- Applications : Tracing lipid metabolism; the target compound’s modifications may instead target specific enzymatic pathways .

Comparative Data Table

Research Implications and Gaps

- Synthetic Routes: The target compound may be synthesized via benzylation of 12-hydroxydodecanoic acid, followed by dimethylation at C2.

- Stability Studies: Benzyloxy groups are prone to hydrogenolytic cleavage, which could be exploited for controlled release .

- Data Limitations: No direct studies on this compound were identified. Future work should prioritize solubility, toxicity, and reactivity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.